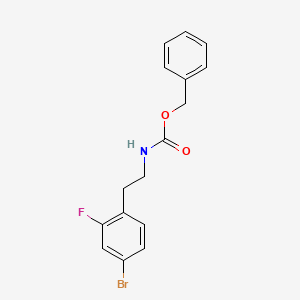

Benzyl 4-bromo-2-fluorophenethylcarbamate

CAS No.:

Cat. No.: VC18074514

Molecular Formula: C16H15BrFNO2

Molecular Weight: 352.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H15BrFNO2 |

|---|---|

| Molecular Weight | 352.20 g/mol |

| IUPAC Name | benzyl N-[2-(4-bromo-2-fluorophenyl)ethyl]carbamate |

| Standard InChI | InChI=1S/C16H15BrFNO2/c17-14-7-6-13(15(18)10-14)8-9-19-16(20)21-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,20) |

| Standard InChI Key | YZCJAGXXKAHPLA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCCC2=C(C=C(C=C2)Br)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

Benzyl 4-bromo-2-fluorophenethylcarbamate is defined by the systematic name benzyl N-(4-bromo-2-fluorophenethyl)carbamate. Its molecular formula indicates the presence of:

-

A benzyl group () linked to a carbamate moiety.

-

A phenethyl chain substituted with bromine at the para-position and fluorine at the ortho-position relative to the carbamate nitrogen.

-

A carbamate functional group () bridging the benzyl and phenethyl components .

The compound’s structure is characterized by orthogonal substituents (bromine and fluorine) that influence electronic and steric interactions, enabling regioselective reactions in synthetic pathways.

Physical and Chemical Properties

Limited experimental data are available for this compound, but its properties can be inferred from analogous bromo-fluoro aromatic systems :

The bromine atom enhances electrophilic substitution reactivity, while the fluorine atom exerts electron-withdrawing effects, stabilizing adjacent charges and directing subsequent reactions .

Synthesis and Manufacturing

Industrial Production and Availability

Commercial suppliers offer the compound in research quantities:

| Quantity | Price (USD) | Lead Time | Purity |

|---|---|---|---|

| 1 g | 715.00 | 1–3 weeks | 98% |

| 5 g | 2715.00 | 1–3 weeks | 98% |

These metrics reflect its niche application and specialized manufacturing requirements .

Applications in Chemical Research

Role as an Organic Building Block

Benzyl 4-bromo-2-fluorophenethylcarbamate is primarily employed in:

-

Peptide Mimetics: The carbamate group mimics peptide bonds, enabling studies on protease resistance or bioisosteric replacements.

-

Cross-Coupling Reactions: The bromine atom facilitates Suzuki-Miyaura or Ullmann couplings for introducing aryl groups .

-

Fluorine Chemistry: The fluorine substituent aids in modulating electronic properties and metabolic stability in drug candidates .

Pharmaceutical Relevance

While direct biological data are unavailable, structurally related carbamates are explored for:

-

Kinase Inhibition: Bromine’s bulk and fluorine’s electronegativity enhance target binding in kinase inhibitors.

-

Antimicrobial Agents: Halogenated aromatics exhibit broad-spectrum activity against resistant pathogens .

Analytical Characterization

Spectroscopic Methods

-

NMR Spectroscopy: and NMR profiles would resolve the benzyl, phenethyl, and substituent environments.

-

LC-MS: High-resolution mass spectrometry confirms molecular ion peaks ( 352.20) and fragmentation patterns .

-

HPLC: Purity assessment via reverse-phase chromatography with UV detection at 254 nm .

Crystallographic Data

No single-crystal X-ray data are reported, but computational modeling (e.g., DFT) could predict bond lengths and angles for the bromo-fluoro-substituted aromatic system .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume